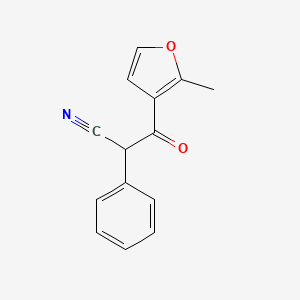

3-(2-Methylfuran-3-yl)-3-oxo-2-phenylpropanenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(2-Methylfuran-3-yl)-3-oxo-2-phenylpropanenitrile” is a complex organic molecule. It contains a furan ring, which is a heterocyclic compound with a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also includes a phenyl group (a ring of 6 carbon atoms, often known as a benzene ring when it’s a standalone molecule), a nitrile group (-CN), and a ketone functionality (C=O).

科学的研究の応用

Synthesis and Chemical Reactions

Oxidative Cyclizations : A study demonstrated the formation of 4,5-Dihydrofuran-3-carbonitriles through oxidative cyclizations of 3-oxo-3-phenylpropanenitrile mediated by manganese(III) acetate, indicating a route for synthesizing structurally diverse compounds (Yılmaz, Uzunalioğlu, & Pekel, 2005).

Cross-Coupling Reactions : Research has shown that 3-phenylpropanoic acid can undergo meta-C–H arylation and methylation using a nitrile template, highlighting its utility in cross-coupling reactions (Wan, Dastbaravardeh, Li, & Yu, 2013).

Antiviral Applications : Compounds similar to 3-(2-Methylfuran-3-yl)-3-oxo-2-phenylpropanenitrile have demonstrated anti-tobacco mosaic virus (anti-TMV) activities, suggesting potential applications in virology and plant protection (Kong et al., 2015).

Asymmetric Reduction in Biocatalysis : Studies have used similar compounds for the synthesis of specific alcohols via asymmetric reduction, using eco-friendly solvents and biocatalysts, indicating its relevance in green chemistry and pharmaceutical synthesis (Tian, Ma, Yang, Wei, & Su, 2017).

Biochemical and Pharmacological Research

Biomass Conversion : Research into the reduction of biomass-derived furanic compounds, including those related to this compound, has implications for developing sustainable biofuels and chemicals from renewable resources (Nakagawa, Tamura, & Tomishige, 2013).

Potential Antitumor Agents : Some dihydrobenzofuran lignans, structurally related to this compound, have been synthesized and evaluated as potential antitumor agents, showing promising activity in inhibiting tubulin polymerization (Pieters et al., 1999).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(2-methylfuran-3-yl)-3-oxo-2-phenylpropanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-10-12(7-8-17-10)14(16)13(9-15)11-5-3-2-4-6-11/h2-8,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUDOQXMBZAJEQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)C(C#N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone](/img/structure/B2646320.png)

![3-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propyl 6-fluoropyridine-3-carboxylate](/img/structure/B2646323.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-phenylureido)thiazole-4-carboxamide](/img/structure/B2646326.png)

![N-(1-cyano-4-methylcyclohexyl)-N-methyl-2-{methyl[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}acetamide](/img/structure/B2646327.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2646328.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2646331.png)